molecular formula C13H20N4 B11876651 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B11876651
M. Wt: 232.32 g/mol
InChI Key: PPUHJNUQKJMSHJ-UHFFFAOYSA-N
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Description

4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a diazepane ring fused to a cyclopentapyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the formation of the diazepane ring followed by its attachment to the cyclopentapyrimidine core. One common method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This method allows for the efficient construction of chiral diazepanes with high enantiomeric excess.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the diazepane ring or the pyrimidine core.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

4-(1,4-diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C13H20N4/c1-10-15-12-5-2-4-11(12)13(16-10)17-8-3-6-14-7-9-17/h14H,2-9H2,1H3

InChI Key

PPUHJNUQKJMSHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCCNCC3

Origin of Product

United States

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